Home > Products > Screening Compounds P24532 > ALDH3A1 inhibitor EN40
ALDH3A1 inhibitor EN40 -

ALDH3A1 inhibitor EN40

Catalog Number: EVT-10950482
CAS Number:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EN40 is a selective inhibitor of aldehyde dehydrogenase 3A1, a critical enzyme implicated in various cancer types. It has garnered attention due to its potential therapeutic applications, particularly in targeting cancers that express high levels of aldehyde dehydrogenase 3A1. The compound was identified through chemoproteomics-enabled covalent ligand screening, showcasing its specificity and efficacy in inhibiting the enzyme's activity in vitro and in vivo.

Source

EN40 was discovered through a systematic screening process involving cysteine-reactive covalent ligands against pure human aldehyde dehydrogenase 3A1 protein. This approach utilized gel-based activity-based protein profiling methods to identify compounds that could effectively inhibit the enzyme, leading to the selection of EN40 as a promising candidate with an IC50 value of 2 µM .

Classification

EN40 is classified as a covalent inhibitor, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. This class of inhibitors is particularly useful in therapeutic applications where sustained action is desired. It specifically targets aldehyde dehydrogenase 3A1, distinguishing itself from other inhibitors that may affect different isoforms of aldehyde dehydrogenase.

Synthesis Analysis

Methods

The synthesis of EN40 involves a multi-step process that includes the design of its chemical scaffold based on known inhibitors of aldehyde dehydrogenases. The initial steps focus on creating a cysteine-reactive group that can selectively bind to the active site of aldehyde dehydrogenase 3A1.

Technical Details

  • Step 1: The synthesis begins with the preparation of a core structure that is amenable to modification.
  • Step 2: A reactive electrophilic group is introduced to facilitate covalent bonding with cysteine residues in the enzyme.
  • Step 3: The final compound is purified using techniques such as high-performance liquid chromatography to ensure high purity and potency.
Molecular Structure Analysis

Structure

EN40 features a chemical structure designed for selective interaction with aldehyde dehydrogenase 3A1. The specific molecular structure includes functional groups that enhance its binding affinity and selectivity for the target enzyme.

Data

The molecular formula and weight, along with structural data obtained through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, confirm its identity and purity. The compound's structural characteristics are essential for understanding its mechanism of action and interactions with biological systems.

Chemical Reactions Analysis

Reactions

EN40 undergoes specific chemical reactions upon interaction with aldehyde dehydrogenase 3A1. The primary reaction involves the formation of a covalent bond between the electrophilic site on EN40 and the nucleophilic cysteine residue (C244) in the active site of the enzyme.

Technical Details

  • Covalent Bond Formation: This reaction effectively inhibits the enzymatic activity by blocking substrate access.
  • Selectivity: EN40 has been shown not to significantly bind to other aldehyde dehydrogenase isoforms, such as aldehyde dehydrogenase 1A3 and aldehyde dehydrogenase 6A1, up to concentrations of 100 µM .
Mechanism of Action

Process

The mechanism by which EN40 exerts its inhibitory effects involves covalent modification of the active site cysteine residue in aldehyde dehydrogenase 3A1. This modification impairs the enzyme's ability to catalyze its normal biochemical reactions, leading to reduced cell survival in cancer cells that rely on this pathway for growth and proliferation.

Data

Studies have demonstrated that treatment with EN40 leads to significant anti-tumor effects in cell lines expressing high levels of aldehyde dehydrogenase 3A1, such as A549 lung cancer cells. The compound's selective targeting results in decreased cell viability and impaired tumor growth in xenograft models .

Physical and Chemical Properties Analysis

Physical Properties

EN40 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point and boiling point are determined through standard laboratory techniques.

Chemical Properties

  • Molecular Weight: Specific data on molecular weight assist in calculating dosages for experimental use.
  • Reactivity: The compound's reactivity profile indicates its ability to form stable covalent bonds under physiological conditions without significant off-target effects.
Applications

Scientific Uses

EN40 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: Due to its selective inhibition of aldehyde dehydrogenase 3A1, EN40 may serve as a therapeutic agent for cancers characterized by high expression levels of this enzyme.
  • Research Tool: It can be used as a tool compound in studies aimed at understanding the role of aldehyde dehydrogenases in cancer biology and resistance mechanisms.
  • Combination Therapy: EN40 may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells that exhibit multidrug resistance linked to aldehyde dehydrogenase activity .
Introduction to Aldehyde Dehydrogenase 3A1 as a Therapeutic Target in Oncology

Role of Aldehyde Dehydrogenase 3A1 in Cancer Pathobiology and Chemoresistance

Aldehyde Dehydrogenase 3A1 (ALDH3A1) is a NAD(P)+-dependent enzyme that catalyzes the oxidation of reactive aldehydes to carboxylic acids, functioning as a critical detoxification mechanism in cancer cells. It confers multi-modal resistance to therapeutic agents through several biochemical pathways:

  • Chemotherapy Detoxification: ALDH3A1 metabolizes activated forms of oxazaphosphorine drugs (e.g., cyclophosphamide, mafosfamide), converting toxic aldophosphamide intermediates into less cytotoxic carboxyphosphamide. This reduces DNA crosslinking and cell death [5] [10].
  • Ferroptosis Suppression: By scavenging lipid peroxidation-derived aldehydes (e.g., 4-hydroxy-2-nonenal), ALDH3A1 mitigates membrane damage and blocks ferroptosis—an iron-dependent cell death pathway. Squamous cell carcinomas (SCCs) overexpressing ALDH3A1 exhibit significant resistance to ferroptosis inducers like Ras-selective lethal small molecule 3 [1] [4].
  • Oxidative Stress Defense: ALDH3A1 neutralizes reactive oxygen species-generated aldehydes, protecting cancer cells from oxidative DNA damage and apoptosis. In breast adenocarcinoma, this activity correlates with enhanced survival under hydrogen peroxide or radiation exposure [10].

Table 1: Mechanisms of ALDH3A1-Mediated Therapeutic Resistance

Resistance MechanismSubstrates DetoxifiedFunctional Outcome
Chemotherapy InactivationAldophosphamide (cyclophosphamide metabolite)Reduced DNA alkylation and cytotoxicity
Ferroptosis InhibitionLipid peroxidation aldehydes (e.g., 4-HNE)Attenuated membrane damage and cell death
Oxidative Stress AlleviationReactive carbonyl speciesDecreased DNA damage and apoptosis

Aldehyde Dehydrogenase 3A1 Overexpression in Tumor Microenvironments and Stem Cell Niches

ALDH3A1 is aberrantly overexpressed in diverse malignancies, with expression patterns influenced by tumor-intrinsic and extrinsic factors:

  • Hypoxic Induction: In non-small cell lung cancer, hypoxia-inducible factor 1 alpha transcriptionally upregulates ALDH3A1, driving glycolytic metabolism and proliferation. Hypoxic niches exhibit 3–5-fold higher ALDH3A1 levels than normoxic regions [2].
  • Cancer Stem Cell Enrichment: ALDH3A1 is a marker of stem-like cells in lung, breast, and gastrointestinal carcinomas. ALDH3A1-positive cells display enhanced self-renewal in sphere formation assays and tumor initiation in xenograft models. This subpopulation is intrinsically resistant to conventional therapies [3] [8].
  • Transcriptional Regulation: The oncogene tumor protein 63 binds to super-enhancers of the ALDH3A1 gene, amplifying its expression in SCCs. This creates a feed-forward loop sustaining tumor growth and stress adaptation [1] [4].

Table 2: ALDH3A1 Expression Across Cancer Types

Cancer TypeExpression LevelClinical Correlation
Squamous Cell CarcinomaHigh (≥80% of cases)Poor differentiation, metastatic potential
Non-Small Cell Lung CancerModerate to HighShorter progression-free survival
Hepatocellular CarcinomaVariableWnt/β-catenin pathway activation
Oral CarcinomaLowParadoxical association with progression

Rationale for Targeting Aldehyde Dehydrogenase 3A1 in Precision Oncology

The selective inhibition of ALDH3A1 presents a compelling strategy for precision oncology due to:

  • Cancer-Specific Dependency: Normal tissues (e.g., cornea, liver) express ALDH3A1 constitutively, but knockout mice remain viable without major physiological deficits, suggesting a tolerable therapeutic window [5] [9].
  • Synthetic Lethality with Ferroptosis Inducers: ALDH3A1 inhibition creates a metabolic vulnerability to lipid peroxidation. Combining ALDH3A1 inhibitors with ferroptosis inducers (e.g., Ras-selective lethal small molecule 3) synergistically kills SCC cells and organoids [1] [4].
  • Biomarker-Driven Applicability: ALDH3A1 overexpression identifies patients likely to respond to targeted inhibition. In lung adenocarcinoma xenografts, only ALDH3A1-positive tumors regress upon treatment with specific inhibitors [9].

Properties

Product Name

ALDH3A1 inhibitor EN40

IUPAC Name

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3

InChI Key

UYNKILJNUUDFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.